molecular formula C18H18N2O3 B3065988 dl-6-Benzyloxytryptophan CAS No. 67607-63-0

dl-6-Benzyloxytryptophan

Cat. No. B3065988
CAS RN: 67607-63-0
M. Wt: 310.3 g/mol
InChI Key: CIIAXGODDHHBDG-UHFFFAOYSA-N
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Description

DL-6-Benzyloxytryptophan is a chemical compound . It is a variant of tryptophan, an essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults . It has been examined in the context of decarboxylation of tryptophans by mammalian decarboxylase .

Scientific Research Applications

1. Protein Incorporation and Bacterial Growth

  • Study on Fluorotryptophan: Research involving DL-Tryptophan substituted with fluorine (including the 6 position) indicated its potent inhibitory effect on the growth of wild-type E. coli. It was also found to support growth in strains lacking tryptophanase and tryptophan synthetase, with the fluorotryptophan incorporating into bacterial protein in place of tryptophan. This study provides insights into amino acid substitutions and bacterial protein synthesis (Browne, Kenyon, & Hegeman, 1970).

2. Tryptophan Metabolism

  • Metabolism in Depression: Large doses of DL-tryptophan were shown to potentiate the antidepressive effects of certain drugs in depressed patients, suggesting a role in modulating brain amine levels and potentially influencing depressive illnesses (Coppen, Shaw, & Malleson, 1965).

3. Medical Imaging Applications

  • Pancreatic Imaging Agent: DL-[carboxyl-11C]tryptophan was identified as a potential agent for pancreatic imaging. It exhibited high specificity for the pancreas in animal studies, suggesting its utility in clinical pancreatic imaging (Washburn et al., 1979).

4. Enzymatic Studies

  • Tryptophanyl-tRNA Synthetase Characterization: The study of tryptophanyl-tRNA synthetase from Bacillus subtilis revealed its structural characteristics and how it recognizes tryptophan and its analogues, including DL-6-fluorotryptophan. This research is crucial for understanding protein synthesis at the molecular level (Xu et al., 1989).

properties

IUPAC Name

2-amino-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-9-14(6-7-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIAXGODDHHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346963
Record name dl-6-Benzyloxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-6-Benzyloxytryptophan

CAS RN

67607-63-0
Record name NSC92543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-6-Benzyloxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Erspamer, A Glässer, C Pasini, G Stoppani - Nature, 1961 - nature.com
… -5-benzyloxy-6-methoxytryptophan, DL-5hydroxy-Na.cetyltryptopha.n, DL-5-acetoxy-N-acetyltryptopha.n, DL-4-methyltryptophan, DL-4-benzyloxytryptGphan, DL-6-benzyloxytryptophan…
Number of citations: 32 www.nature.com
WW Wells, PA Mores - Nature, 1961 - nature.com
… -5-benzyloxy-6-methoxytryptophan, DL-5hydroxy-Na.cetyltryptopha.n, DL-5-acetoxy-N-acetyltryptopha.n, DL-4-methyltryptophan, DL-4-benzyloxytryptGphan, DL-6-benzyloxytryptophan…
Number of citations: 16 www.nature.com

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